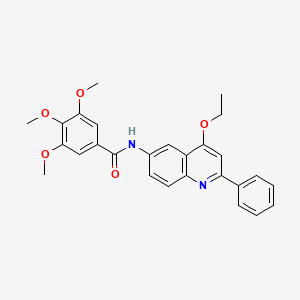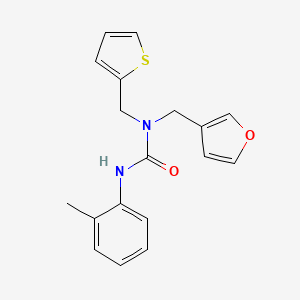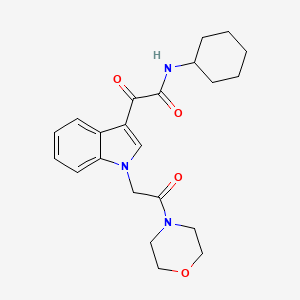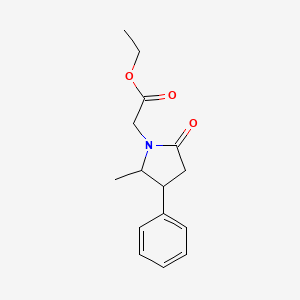
3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrocatalytic Applications
One significant application involves the electrocatalytic activity of pyridine-functionalized graphene in metal-organic frameworks (MOFs). These MOFs demonstrate enhanced catalytic activity for oxygen reduction reactions (ORR), which are critical in fuel cell technology. The addition of pyridine-functionalized graphene to an iron-porphyrin framework increases porosity and enhances electrochemical charge transfer rates, showing promise for use as a platinum-free cathode in alkaline Direct Methanol Fuel Cells (Jahan, Bao, & Loh, 2012).
Synthetic Chemistry
In synthetic chemistry, compounds related to 3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide have been utilized in the synthesis of complex molecules. For instance, investigations into intramolecular 1,3-dipolar cycloadditions have led to the synthesis of pyrrolidines, piperidines, and azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings. This demonstrates the versatility of such compounds in generating diverse molecular architectures with potential applications in medicinal chemistry and material science (Würdemann & Christoffers, 2014).
Material Science
In material science, the synthesis and characterization of pyridine derivatives have led to insights into their optical properties, including fluorescence. These properties are essential for developing materials for organic light-emitting devices (OLEDs) and other photonic applications. The study of Tb(III) complexes with novel bis-beta-diketone and bispyrazole ligands illustrates the potential of pyridine derivatives in enhancing the fluorescence efficiency of materials, paving the way for their use in OLEDs and as luminescent markers in biological imaging (Xiao et al., 2008).
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-18-9-7-15(8-10-18)16-5-2-3-11-20(13-16)19(22)17-6-4-12-21(23)14-17/h4,6-10,12,14,16H,2-3,5,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKOMIABQXFANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide](/img/structure/B2862753.png)
![N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2862754.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B2862757.png)
![2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine](/img/structure/B2862759.png)
![4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2862763.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/no-structure.png)
![3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862765.png)


![Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2862769.png)


![3-(3-Chlorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2862775.png)

